molecular formula C9H8BF3O4 B1393452 (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1150114-32-1

(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1393452
CAS No.: 1150114-32-1
M. Wt: 247.97 g/mol
InChI Key: QYLNVMDKWLXRDV-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce phenols.

Scientific Research Applications

(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target active sites containing these functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methoxycarbonyl and trifluoromethyl groups, making it less reactive and versatile.

    4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the methoxycarbonyl and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

[2-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLNVMDKWLXRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674617
Record name [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-32-1
Record name [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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